Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate
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Overview
Description
Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a complex structure with a pyrrolidine ring, a pyrimidine ring, and a benzamide group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate typically involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with aromatic C-nucleophiles in the presence of trifluoroacetic acid . The reaction conditions include stirring the mixture at room temperature for 24 hours, followed by solvent evaporation under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound often utilize magnesium oxide nanoparticles as catalysts. These nanoparticles facilitate the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, which are structurally similar to this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrimidines and benzamides, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. It acts as a DNA or RNA alkylator, disrupting the normal function of these nucleic acids and leading to cell death. This mechanism is particularly useful in anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidines: These compounds share a similar pyrimidine ring structure and exhibit comparable biological activities.
Pyrrolidine-2-one derivatives: Known for their potent biological activities and diverse functional properties.
Uniqueness
Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate stands out due to its unique combination of a pyrrolidine ring, a pyrimidine ring, and a benzamide group. This structure allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .
Properties
IUPAC Name |
methyl 4-oxo-3-phenyl-2-thiomorpholin-4-ylquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-26-19(25)14-7-8-16-17(13-14)21-20(22-9-11-27-12-10-22)23(18(16)24)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQRTKQZNSBOHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCSCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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